molecular formula C15H11BrN2O B145477 Acetamide, N-9-acridinyl-2-bromo- CAS No. 126857-76-9

Acetamide, N-9-acridinyl-2-bromo-

Cat. No. B145477
M. Wt: 315.16 g/mol
InChI Key: HRHWEPUNQVXJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-9-acridinyl-2-bromo-, also known as ABR-215757, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.

Mechanism Of Action

The mechanism of action of Acetamide, N-9-acridinyl-2-bromo- involves the inhibition of the protein kinase CK2, which is overexpressed in many cancer cells. CK2 plays a crucial role in cell proliferation, survival, and apoptosis, making it an attractive target for cancer therapy. Acetamide, N-9-acridinyl-2-bromo- binds to the ATP-binding site of CK2, preventing its activity and leading to the death of cancer cells.

Biochemical And Physiological Effects

Acetamide, N-9-acridinyl-2-bromo- has been found to have minimal toxicity in normal cells, making it a potentially safe and effective cancer therapy. It has also been shown to inhibit the growth of other types of cancer cells, including lung, colon, and pancreatic cancer cells. Additionally, Acetamide, N-9-acridinyl-2-bromo- has been found to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Advantages And Limitations For Lab Experiments

One advantage of using Acetamide, N-9-acridinyl-2-bromo- in lab experiments is its specificity for CK2, which reduces the likelihood of off-target effects. Additionally, Acetamide, N-9-acridinyl-2-bromo- has been found to be stable in biological fluids, making it suitable for in vivo studies. However, one limitation of using Acetamide, N-9-acridinyl-2-bromo- is its poor solubility in water, which can make it challenging to administer in some experimental settings.

Future Directions

There are several future directions for research on Acetamide, N-9-acridinyl-2-bromo-. One direction is to investigate its potential as a combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is to explore its potential in treating other types of cancer, including those that are resistant to current therapies. Additionally, further studies are needed to understand the mechanisms underlying the sensitivity of cancer cells to Acetamide, N-9-acridinyl-2-bromo- and to optimize its dosing and administration in clinical settings.
Conclusion:
In conclusion, Acetamide, N-9-acridinyl-2-bromo- is a promising compound for cancer research due to its specificity for CK2, minimal toxicity in normal cells, and potential as a sensitizer for radiation therapy. While there are some limitations to its use in lab experiments, further research is needed to explore its potential as a cancer therapy and to optimize its dosing and administration in clinical settings.

Synthesis Methods

The synthesis of Acetamide, N-9-acridinyl-2-bromo- involves the reaction of 9-acridinylamine with 2-bromoacetamide in the presence of a base. The resulting compound is then purified through recrystallization to obtain a pure sample of Acetamide, N-9-acridinyl-2-bromo-.

Scientific Research Applications

Acetamide, N-9-acridinyl-2-bromo- has shown promising results in cancer research, particularly in the treatment of breast cancer. Studies have shown that Acetamide, N-9-acridinyl-2-bromo- inhibits the growth of breast cancer cells by inducing apoptosis or programmed cell death. It has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic process.

properties

CAS RN

126857-76-9

Product Name

Acetamide, N-9-acridinyl-2-bromo-

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

N-acridin-9-yl-2-bromoacetamide

InChI

InChI=1S/C15H11BrN2O/c16-9-14(19)18-15-10-5-1-3-7-12(10)17-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,17,18,19)

InChI Key

HRHWEPUNQVXJDL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)CBr

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)CBr

synonyms

9-ABAC
N-(9-acridinyl)bromoacetamide

Origin of Product

United States

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